molecular formula C9H11BrN2Si B13693396 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine

Cat. No.: B13693396
M. Wt: 255.19 g/mol
InChI Key: KWLZDUMSZSENOR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C9H11BrN2Si and a molecular weight of 255.19 g/mol It is a pyrimidine derivative that features a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position

Preparation Methods

The synthesis of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 5-bromo-2-iodopyrimidine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as triethylamine, to facilitate the coupling reaction . The reaction conditions generally include heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles or electrophiles depending on the desired transformation

Scientific Research Applications

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl-ethynyl group can act as a reactive site for further chemical modifications, while the bromine atom can participate in halogen bonding or other interactions with biological molecules. The pathways involved in its mechanism of action are typically related to the inhibition or activation of specific enzymes or receptors, leading to changes in cellular processes or signaling pathways .

Comparison with Similar Compounds

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various chemical transformations and applications.

Properties

Molecular Formula

C9H11BrN2Si

Molecular Weight

255.19 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C9H11BrN2Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,1-3H3

InChI Key

KWLZDUMSZSENOR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=N1)Br

Origin of Product

United States

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